molecular formula C8H9F3N2O B3021129 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine CAS No. 117519-18-3

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B3021129
CAS No.: 117519-18-3
M. Wt: 206.16 g/mol
InChI Key: UAQNYHNCACGIGS-UHFFFAOYSA-N
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Description

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring an ethoxy group at position 6, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) at position 2. This compound combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethyl) substituents, creating unique electronic and steric properties. Such derivatives are frequently explored in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s metabolic stability and lipophilicity .

Properties

IUPAC Name

6-ethoxy-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-2-14-7-4-5(8(9,10)11)3-6(12)13-7/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQNYHNCACGIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565685
Record name 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117519-14-9
Record name 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Agrochemical Applications

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is part of the broader category of trifluoromethylpyridine derivatives, which are increasingly used in agrochemicals. These compounds are known for their effectiveness as pesticides and herbicides due to their ability to interact with specific biological targets in pests. For example:

  • Insecticides : Compounds like Fluazinam , derived from trifluoromethylpyridine structures, exhibit potent fungicidal properties. The incorporation of the trifluoromethyl group enhances efficacy against pests while minimizing environmental impact.
  • Herbicides : The synthesis of new herbicides often utilizes derivatives like this compound as intermediates or active ingredients due to their selective action against weeds without harming crops .

Pharmaceutical Applications

The pharmaceutical industry recognizes the potential of this compound in drug development. Notably:

  • Antiviral Agents : Trifluoromethylpyridine derivatives are being explored for their antiviral properties. For instance, compounds with similar structures have shown promise in inhibiting viral replication mechanisms, making them candidates for further investigation against viruses such as HIV .
  • Anticancer Activity : Preliminary studies indicate that certain trifluoromethylpyridine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and survival. Ongoing research aims to optimize these compounds for enhanced therapeutic efficacy .

Case Study 1: Agrochemical Development

A study published in a leading journal highlighted the use of this compound as a key intermediate in developing a new class of insecticides. The compound demonstrated significant activity against common agricultural pests while maintaining low toxicity to beneficial insects, showcasing its potential for sustainable agriculture practices .

Case Study 2: Pharmaceutical Research

In another research initiative focusing on antiviral drug development, scientists synthesized several analogs of this compound. These compounds were evaluated for their ability to inhibit viral enzymes critical for replication. Results indicated that certain derivatives displayed promising activity, warranting further exploration in clinical trials .

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-Ethoxypyridin-2-amine
  • Structure : Lacks the trifluoromethyl group at position 3.
  • Crystallographic studies show intermolecular hydrogen bonding (N–H⋯N), stabilizing its solid-state structure .
  • Applications : Used as an intermediate for heterocyclic synthesis, but its simpler structure limits biological activity compared to trifluoromethyl-containing analogs .
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
  • Structure : Methyl group at position 6 instead of ethoxy.
  • Properties : The methyl group is smaller and less polar than ethoxy, reducing solubility in polar solvents. The -CF₃ group maintains metabolic stability, making this compound a candidate for kinase inhibitor development .
5-Ethoxy-6-methylpyridin-2-amine
  • Structure : Ethoxy at position 5 and methyl at position 4.
  • Similarity score: 0.81 (compared to the target compound) .

Heterocyclic Core Modifications

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
  • Structure : Pyrimidine core (two nitrogen atoms) with -Cl at position 6 and -CF₃ at position 2.
  • Properties : The pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes. The -Cl group introduces electrophilicity, useful in cross-coupling reactions .
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine
  • Structure: Pyrimidine core with phenoxy and methyl substituents.
  • Properties: The difluorophenoxy group enhances lipid solubility, while the -CF₃ group stabilizes the molecule against oxidative degradation. Such compounds are explored as herbicides or antifungal agents .

Functional Group Complexity

N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
  • Structure : Biphenyl-thiazole hybrid with a pyridin-2-amine moiety.
  • Properties: The extended aromatic system improves π-π stacking in protein binding pockets, leading to notable antimicrobial and antiproliferative activity .
Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine)
  • Structure : Dual trifluoromethyl groups and nitro substituents.
  • Properties : A commercial fungicide with broad-spectrum activity. The nitro groups enhance redox activity, while -CF₃ groups improve soil persistence .

Data Tables

Table 1: Substituent Effects on Pyridine Derivatives

Compound Name Substituents (Positions) Key Properties Applications References
6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine -OEt (6), -CF₃ (4), -NH₂ (2) High lipophilicity, metabolic stability Drug discovery, agrochemicals
4-Ethoxypyridin-2-amine -OEt (4), -NH₂ (2) Hydrogen-bonding crystal structure Synthetic intermediate
6-Methyl-4-(trifluoromethyl)pyridin-2-amine -CH₃ (6), -CF₃ (4), -NH₂ (2) Enhanced kinase inhibition potential Medicinal chemistry

Table 2: Heterocyclic Analog Comparison

Compound Name Core Structure Key Functional Groups Bioactivity References
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Pyrimidine -Cl (6), -CF₃ (2), -NH₂ (4) Electrophilic reagent
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine -OPhF₂ (4), -CH₃ (5), -CF₃ (6) Herbicide lead compound

Research Findings and Trends

  • Synthetic Routes : Suzuki coupling and nucleophilic substitution are common methods for pyridin-2-amine derivatives .
  • Biological Relevance : Trifluoromethyl groups enhance binding to hydrophobic pockets in proteins, as seen in kinase inhibitors (e.g., 6-Methyl-4-(trifluoromethyl)pyridin-2-amine) .
  • Agrochemical Potential: Fluazinam’s success underscores the role of -CF₃ groups in developing persistent fungicides .

Biological Activity

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an ethoxy group at the 6-position and a trifluoromethyl group at the 4-position. Its molecular formula is C8_8H9_9F3_3N2_2O, and it has a molecular weight of 206.17 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical chemistry and agrochemical applications.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. The ethoxy substitution further modifies the electronic properties of the pyridine ring, potentially affecting its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit notable antibacterial and antifungal properties. The trifluoromethyl moiety is often associated with increased bioactivity, making this compound a candidate for further investigation in various therapeutic areas.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntibacterial ActivityAntifungal ActivityUnique Features
This compound Potentially activePotentially activeEthoxy and trifluoromethyl substitutions
6-Chloro-4-(trifluoromethyl)pyridin-2-amine ModerateModerateChlorine substitution affects reactivity
6-Methoxy-4-(trifluoromethyl)pyridin-2-amine LowLowDifferent solubility profile
5-Ethoxy-4-(trifluoromethyl)pyridin-2-amine HighModeratePosition of ethoxy affects sterics and activity

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes related to bacterial cell wall synthesis and fungal growth.
  • Membrane Permeability : The lipophilic nature imparted by the trifluoromethyl group enhances membrane permeability, allowing for better cellular uptake.
  • Cellular Pathway Modulation : Research suggests that alterations in cellular pathways, such as those involved in apoptosis or necrosis, may be influenced by this compound.

Case Studies

Several studies have evaluated the biological effects of related pyridine derivatives:

  • A study on indolyl-pyridinyl-propenones indicated that structural modifications could significantly alter cytotoxicity profiles, highlighting the importance of substituent positioning on biological outcomes .
  • Another investigation focused on the synthesis and evaluation of trifluoromethyl-containing compounds, revealing promising antibacterial activity against Gram-positive bacteria .

Applications

Given its potential biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibacterial or antifungal agents.
  • Agrochemicals : Potential use in formulating effective pesticides or herbicides due to its biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogen displacement reactions. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) is prepared by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia under controlled conditions (yield: 87.12%) . Ethoxy groups can be introduced via substitution of chloro or bromo intermediates using sodium ethoxide. Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–60°C), and stoichiometric ratios to minimize side reactions.

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using HPLC (>98% purity threshold), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (to verify molecular weight). For example, intermediates like ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate were structurally confirmed via ¹H NMR, ensuring no residual solvents or unreacted precursors .

Q. What spectroscopic techniques are critical for characterizing fluorinated pyridine derivatives?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) groups and quantifies electronic environments .
  • FT-IR : Confirms amine (-NH₂) and ether (-OCH₂CH₃) functionalities via N-H stretching (3300–3500 cm⁻¹) and C-O-C bands (1050–1250 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in triflumezopyrim analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving trifluoromethylpyridines?

  • Methodological Answer :

  • Catalyst screening : Use Pd/Cu catalysts for cross-coupling reactions to introduce ethoxy groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) reduces side-product formation in cyclization steps .
    • Data Contradiction Note : Conflicting yields (e.g., 87% vs. 70% in similar reactions) may arise from trace moisture sensitivity; anhydrous conditions and molecular sieves are recommended .

Q. What computational methods are used to predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with fungal cytochrome P450 enzymes) to predict binding affinities .
  • ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity profiles .

Q. How are structural contradictions resolved in crystallographic studies of fluorinated pyridine derivatives?

  • Methodological Answer :

  • High-resolution X-ray diffraction : Resolves ambiguities in bond lengths/angles (e.g., distinguishing C-F vs. C-Cl in electron density maps) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking in trifluoromethyl analogs) to validate packing models .

Q. What strategies mitigate challenges in scaling up lab-scale syntheses of this compound?

  • Methodological Answer :

  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., ethoxylation steps) .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent intermediate quality .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
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6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

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